REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:6][CH2:5][CH2:4][CH:3]1[CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O.C(N1CCOCC1)C>C(Cl)Cl>[O:12]=[C:10]1[NH:1][CH:2]2[CH2:6][CH2:5][CH2:4][CH:3]2[CH2:7][CH2:8][CH2:9]1
|
Name
|
amino acid hydrochloride
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
NC1C(CCC1)CCCC(=O)O
|
Name
|
|
Quantity
|
12.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCOCC1
|
Name
|
n-propanephosphonic acid anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0° C
|
Type
|
WAIT
|
Details
|
The solution is left
|
Type
|
EXTRACTION
|
Details
|
extracted with water, 2N HCl and saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The CH2Cl2 phase is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |